N6-Benzoyl-2'-deoxyadenosine
CAS No.: 4546-72-9
Cat. No.: VC21200731
Molecular Formula: C17H17N5O4
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4546-72-9 |
|---|---|
| Molecular Formula | C17H17N5O4 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1 |
| Standard InChI Key | PIXHJAPVPCVZSV-YNEHKIRRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
| SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Configuration
N6-Benzoyl-2'-deoxyadenosine consists of three primary structural components: a purine base (adenine) with a benzoyl modification at the N6 position, a 2-deoxyribose sugar moiety, and the connecting N-glycosidic bond. The compound features multiple stereocenters with the specific configuration (2R,4S,5R) at the deoxyribose component . The structural arrangement contributes to its unique chemical properties and biological interactions.
Physical and Chemical Properties
N6-Benzoyl-2'-deoxyadenosine exhibits distinct physical and chemical characteristics that influence its behavior in solution and interactions with other molecules. The anhydrous form has a molecular weight of 355.3 g/mol, while the hydrate form has a molecular weight of 373.4 g/mol due to the additional water molecule .
| Property | Anhydrous Form | Hydrate Form |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₄ | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 355.3 g/mol | 373.4 g/mol |
| Appearance | White to light yellow powder/crystal | Not specifically reported |
| Purity (Commercial) | Min. 98.0% (HPLC) | Not specifically reported |
The compound appears as white to light yellow powder or crystalline material and is commercially available with high purity specifications (minimum 98.0% by HPLC analysis) .
Nomenclature and Identification
Systematic Naming and Synonyms
The compound possesses multiple names and identifiers in scientific literature and chemical databases. Its IUPAC systematic name is N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide . This reflects its complex structure containing multiple functional groups and stereocenters.
Registry Numbers and Database Identifiers
The compound is registered in various chemical databases and identification systems, facilitating its accurate tracking in scientific literature and commerce.
The compound is also identified by numerous common synonyms, including N-Benzoyl-2'-deoxyadenosine, N-Benzoyl-2'-deoxy-adenosine, and 6-N-benzoyl-2'-deoxyadenosine, among others .
Structural Characteristics
Functional Group Analysis
N6-Benzoyl-2'-deoxyadenosine contains several key functional groups that determine its chemical reactivity and properties:
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The benzoyl group (C₆H₅CO-) attached to the N6 position of adenine
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The purine ring system of adenine with its nitrogen atoms at positions 1, 3, 7, and 9
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The 2-deoxyribose sugar with hydroxyl groups at the 3' and 5' positions
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The N-glycosidic bond connecting the sugar to the purine base
Stereochemistry
The compound features three stereocenters within the deoxyribose moiety, designated as (2R,4S,5R) in the IUPAC name . This specific stereochemical configuration is critical for its recognition in biological systems and influences its conformational properties in solution.
Chemical Reactivity and Stability
Hydration Properties
N6-Benzoyl-2'-deoxyadenosine can exist in both anhydrous and hydrate forms, with the hydrate incorporating one water molecule into its crystal structure . This hydration tendency affects its solubility profile and potentially its stability during storage. The relationship between the anhydrous and hydrate forms represents an important consideration for analytical and preparative applications.
Functional Group Reactivity
The presence of the benzoyl group at the N6 position affects the compound's reactivity compared to unmodified 2'-deoxyadenosine. The benzoyl modification:
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Reduces the nucleophilicity of the N6 position
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Provides protection for the amino group during nucleic acid synthesis
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Alters the hydrogen bonding characteristics of the adenine base
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Increases lipophilicity compared to the unmodified nucleoside
These altered properties contribute to the compound's utility in nucleic acid chemistry applications.
Applications in Nucleic Acid Chemistry
Role in DNA Synthesis
N6-Benzoyl-2'-deoxyadenosine serves as a protected nucleoside building block in the chemical synthesis of DNA oligonucleotides. The benzoyl group functions as a protecting group for the exocyclic amino group (N6) of adenine during the phosphoramidite-based solid-phase DNA synthesis process. This protection prevents unwanted side reactions during the iterative synthesis steps.
Research Applications
The compound finds application in various research contexts related to nucleic acid chemistry:
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As a starting material for the synthesis of modified nucleosides and nucleotides
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In studies of nucleoside chemistry and structure-activity relationships
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As a reference standard in analytical chemistry and biochemistry
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Potentially in investigations of nucleoside transporters and metabolism
Its specific structural features make it valuable for exploring the chemical biology of nucleic acids and their components.
Analytical Characterization
Spectroscopic Properties
N6-Benzoyl-2'-deoxyadenosine can be characterized using various spectroscopic techniques. While specific spectral data is limited in the available search results, the compound would typically be analyzed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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UV-visible spectroscopy for concentration determination and purity assessment
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
The search results indicate that spectral data for this compound is available in the SpectraBase database, suggesting that comprehensive spectroscopic characterization has been performed .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used for purity analysis of N6-Benzoyl-2'-deoxyadenosine, as indicated by the TCI America specifications mentioning a minimum 98.0% purity determined by HPLC . This analytical technique allows for the separation and quantification of the target compound from potential impurities or degradation products.
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